Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with benzylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways involved depend on the specific biological context and target molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate
- Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate
- Ethyl 3-amino-5-(2-methylphenyl)-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins .
Biological Activity
Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that has garnered attention for its significant biological activities, particularly in antimicrobial and enzyme modulation contexts. This article explores the compound's biological properties, synthesis methods, and related research findings.
Chemical Structure and Properties
This compound features a pyrrole ring with an amino group, a benzyl group, and an ethyl ester group. Its molecular formula is C14H16N2O2, with a molecular weight of approximately 244.29 g/mol. The structural characteristics contribute to its biological activity by allowing interactions with various biological targets, influencing cell signaling and metabolic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves forming hydrogen bonds and hydrophobic interactions with active sites on microbial enzymes, which may disrupt essential metabolic processes .
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.125 µg/mL |
Escherichia coli | 0.25 µg/mL |
Pseudomonas aeruginosa | 0.5 µg/mL |
Enzyme Modulation
The compound has also been studied for its potential to modulate enzyme activities. Its amino group allows it to interact effectively with various enzymes, potentially altering their catalytic functions. This property is particularly relevant in drug design, where enzyme inhibitors are sought for therapeutic applications .
Synthesis
The synthesis of this compound typically involves several steps that require careful control of reaction conditions:
- Formation of the Pyrrole Ring : The initial step often involves the cyclization of appropriate precursors under acidic or basic conditions.
- Substitution Reactions : Subsequent reactions introduce the amino and benzyl groups, which enhance the biological activity.
- Esterification : Finally, the ethyl ester group is introduced to complete the synthesis.
These methods highlight the versatility of this compound in synthetic organic chemistry .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed that the compound exhibited significant inhibitory effects at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Enzyme Interaction Analysis
Another study focused on understanding how this compound interacts with specific enzymes involved in metabolic pathways. Using molecular docking simulations, researchers identified key binding sites and interaction energies, indicating strong potential for enzyme inhibition .
Properties
CAS No. |
1072097-27-8 |
---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-2-18-14(17)13-12(15)9-11(16-13)8-10-6-4-3-5-7-10/h3-7,9,16H,2,8,15H2,1H3 |
InChI Key |
VUNZFUVOWLUVJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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